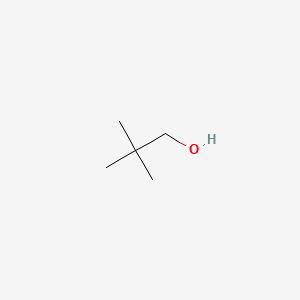

3,3-Difluoro-2,2-dimethylpropan-1-ol

Description

The exact mass of the compound 3,3-Difluoro-2,2-dimethylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Difluoro-2,2-dimethylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-2,2-dimethylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFPDPMGJXCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098097-57-3 | |

| Record name | 3,3-difluoro-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Modern Chemistry

An In-Depth Technical Guide to 3,3-Difluoro-2,2-dimethylpropan-1-ol

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric and electronic properties. This often leads to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[2] 3,3-Difluoro-2,2-dimethylpropan-1-ol is a valuable building block that provides a gem-difluoro moiety on a neopentyl scaffold, a structural motif of increasing interest for creating novel chemical entities. This guide offers a comprehensive overview of its properties, synthesis, and applications for professionals in research and development.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical substance is critical for research, safety, and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 2098097-57-3 to 3,3-Difluoro-2,2-dimethylpropan-1-ol.[3][4][5]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 2098097-57-3 | [3][4][5] |

| Molecular Formula | C₅H₁₀F₂O | [3][4] |

| Molecular Weight | 124.13 g/mol | [3][4][5] |

| IUPAC Name | 3,3-difluoro-2,2-dimethylpropan-1-ol | [4] |

| SMILES | OCC(C)(C)C(F)F | [4] |

| Purity (Commercial) | Typically ≥95% | [3][4] |

| Recommended Storage | 0-8 °C | [4][5] |

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic pathway rooted in modern fluorination chemistry. A plausible and common approach involves the deoxyfluorination of a corresponding diol or the reduction of a difluorinated carboxylic acid derivative.

The synthesis of fluorinated organic compounds often involves specialized reagents and techniques due to the high reactivity of many fluorinating agents.[6][7] The choice of a synthetic route is governed by factors such as the availability of starting materials, desired scale, and safety considerations.

Caption: A plausible synthetic workflow for 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Illustrative Experimental Protocol: Deoxyfluorination Approach

The following is a generalized protocol based on common deoxyfluorination reactions. Note: This is an illustrative procedure and requires optimization and adherence to all laboratory safety protocols.

-

Preparation of the Intermediate: Selectively protect one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol.

-

Oxidation: Oxidize the remaining free hydroxyl group to an aldehyde using a standard oxidizing agent (e.g., pyridinium chlorochromate).

-

Fluorination: Treat the resulting hydroxy aldehyde with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This step must be conducted with extreme caution in a well-ventilated fume hood, as DAST is highly toxic and reacts violently with water.

-

Deprotection: Remove the protecting group to yield the final product.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to yield the final high-purity alcohol.

Applications in Drug Discovery and Materials Science

The gem-difluoroalkyl group is a bioisostere of a carbonyl group or a hydroxylated carbon, but with altered electronic properties and metabolic stability. This makes 3,3-Difluoro-2,2-dimethylpropan-1-ol a highly attractive building block for drug development professionals.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing the difluoro group at a metabolically vulnerable position can significantly increase a drug candidate's half-life.

-

Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions or improving cell permeability.[1]

-

Conformational Control: The steric bulk of the neopentyl group combined with the polar C-F bonds can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

Caption: Role of the fluorinated building block in drug discovery.

Safety, Handling, and Storage

As with all fluorinated organic compounds, 3,3-Difluoro-2,2-dimethylpropan-1-ol should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[8][9] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[4][5] Keep away from strong oxidizing agents and incompatible materials.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3,3-Difluoro-2,2-dimethylpropan-1-ol (CAS No. 2098097-57-3) is a specialized building block that offers a unique combination of a gem-difluoro group and a neopentyl scaffold. Its utility in medicinal chemistry is primarily driven by the ability of the difluoro moiety to enhance metabolic stability and modulate the physicochemical properties of a parent molecule. As synthetic methodologies for fluorination continue to advance, the application of such targeted building blocks is expected to grow, enabling the development of safer and more effective therapeutics.

References

-

MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Difluoro-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-2,2-dimethylpentane. Retrieved from [Link]

-

NIH. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry.... Retrieved from [Link]

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

Chemsrc. (2025). 3,3-Difluoro-2,2-dimethylpropan-1-ol | CAS#:2098097-57-3. Retrieved from [Link]

-

Daikin Chemicals. (2022). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3,3-Difluoro-2,2-dimethylpropan-1-ol 97% | CAS: 2098097-57-3 | AChemBlock [achemblock.com]

- 5. 3,3-Difluoro-2,2-dimethylpropan-1-ol | CAS#:2098097-57-3 | Chemsrc [chemsrc.com]

- 6. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

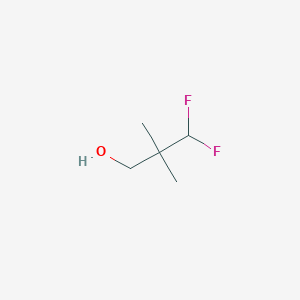

3,3-Difluoro-2,2-dimethylpropan-1-ol molecular structure

An In-depth Technical Guide to 3,3-Difluoro-2,2-dimethylpropan-1-ol: Structure, Synthesis, and Application

Abstract

3,3-Difluoro-2,2-dimethylpropan-1-ol is a unique aliphatic alcohol featuring a geminal difluoro group adjacent to a quaternary, neopentyl-like carbon center. This structural arrangement imparts distinct physicochemical properties that are highly valuable in the fields of medicinal chemistry and materials science. The strategic introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making fluorinated building blocks like this one essential tools for drug development professionals.[1][2][3] This guide provides a comprehensive technical overview of the molecule's structure, a proposed synthetic pathway with mechanistic insights, a predictive analysis of its spectroscopic signature, and a discussion of its potential applications and safe handling protocols.

Molecular Structure and Physicochemical Properties

The core of 3,3-Difluoro-2,2-dimethylpropan-1-ol consists of a five-carbon chain. The defining features are a primary alcohol at C1, two methyl groups at the C2 position creating a quaternary center, and a geminal difluoro substitution at the C3 position. This combination results in a sterically hindered yet polar molecule.

Caption: 2D Chemical Structure of 3,3-Difluoro-2,2-dimethylpropan-1-ol.

The presence of the highly electronegative fluorine atoms creates a strong dipole moment and influences the acidity of the neighboring C-H bond and the hydroxyl proton. The neopentyl-like scaffold provides steric bulk, which can be exploited to enhance metabolic stability by shielding the alcohol functionality from enzymatic degradation.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2098097-57-3 | [4][5][6] |

| Molecular Formula | C₅H₁₀F₂O | [4][5][6] |

| Molecular Weight | 124.13 g/mol | [4][5] |

| IUPAC Name | 3,3-difluoro-2,2-dimethylpropan-1-ol | [6] |

| Predicted pKa | 14.38 ± 0.10 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Proposed Synthesis and Mechanistic Rationale

The proposed synthesis begins with the electrophilic difluorination of a suitable β-keto ester, followed by hydrolysis, decarboxylation, and subsequent reduction.

Caption: Proposed synthetic workflow for 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Electrophilic Difluorination

-

To a solution of the starting β-keto ester in a suitable solvent (e.g., acetonitrile), add a tertiary amine base to facilitate enolization.[7]

-

Slowly add an electrophilic fluorinating agent, such as Selectfluor®, portion-wise at room temperature. The reaction of N-F reagents with enol or enolate species is a standard method for installing fluorine atoms.[7]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed. The second fluorination step may be slower than the first.[7]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify via column chromatography.

Causality: The base is crucial for generating the enolate, which is the nucleophilic species that attacks the electrophilic fluorine of the N-F reagent. Using a powerful fluorinating agent like Selectfluor® ensures the efficient introduction of both fluorine atoms onto the α-carbon.[7]

Step 2: Hydrolysis and Decarboxylation

-

Reflux the purified difluorinated β-keto ester in the presence of an aqueous acid (e.g., 6M HCl).

-

The acidic conditions will hydrolyze the ester to a carboxylic acid.

-

The resulting β-keto acid is thermally unstable and will readily undergo decarboxylation to yield the target aldehyde.

-

Neutralize the mixture and extract the aldehyde product.

Causality: This is a classic Krapcho decarboxylation sequence. The reaction is driven by the formation of a stable enol intermediate and the release of CO₂, an entropically favorable process.

Step 3: Reduction of the Aldehyde

-

Dissolve the aldehyde in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

-

Allow the reaction to warm to room temperature and stir until the aldehyde is fully consumed.

-

Quench the reaction carefully with water or dilute acid, and extract the final alcohol product.

-

Purify by distillation or column chromatography.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the C-F bonds. Its ease of handling makes it a preferred choice for this transformation in a laboratory setting.

Spectroscopic Characterization (Predictive Analysis)

Direct experimental spectra for this compound are not widely published. However, a detailed and accurate prediction of its spectral features can be made based on the known effects of its functional groups and by analogy to structurally similar molecules.[8][9][10]

¹H NMR Spectroscopy

-

Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Predicted Spectrum:

-

~3.6 ppm (doublet, 2H): The two protons of the -CH₂OH group. They are diastereotopic due to the adjacent chiral center (even though the molecule is achiral overall, this local asymmetry can lead to distinct signals). They would be coupled to the single proton on the CF₂H group, resulting in a doublet.

-

~5.9 ppm (triplet, 1H): The single proton on the difluoromethyl group (-CF₂H). It will be split into a triplet by the two adjacent fluorine atoms (J-coupling). A similar upfield shift is seen in related fluorinated compounds.

-

~1.1 ppm (singlet, 6H): The six equivalent protons of the two methyl groups (-C(CH₃)₂). Due to the quaternary carbon, there is no proton-proton coupling, resulting in a sharp singlet. This is characteristic of neopentyl-like structures.[11][12]

-

Broad singlet (variable, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent and it may not show coupling.

-

¹³C NMR Spectroscopy

-

Protocol: Dissolve ~50 mg of the sample in 0.7 mL of CDCl₃. Acquire a proton-decoupled ¹³C NMR spectrum.

-

Predicted Spectrum:

-

~115 ppm (triplet, J_CF ≈ 240 Hz): The difluoromethyl carbon (-CF₂H). The signal will be a triplet due to the large one-bond coupling to the two fluorine atoms.

-

~70 ppm (singlet): The methylene carbon bearing the hydroxyl group (-CH₂OH).

-

~40 ppm (triplet, J_CCF ≈ 25 Hz): The quaternary carbon (-C(CH₃)₂). This signal will be a triplet due to two-bond coupling to the fluorine atoms.

-

~25 ppm (singlet): The two equivalent methyl carbons (-CH₃).

-

¹⁹F NMR Spectroscopy

-

Protocol: Use a standard NMR tube with CDCl₃ as the solvent. No special standard is typically needed as the spectrometer is referenced to an external standard (like CFCl₃).

-

Predicted Spectrum: A single resonance is expected. This signal would be split into a doublet by the adjacent methine proton (²J_FH) and further split into a triplet by the two methylene protons (³J_FH), resulting in a complex "doublet of triplets" pattern.

Infrared (IR) Spectroscopy

-

Protocol: Acquire the spectrum using a thin film of the neat liquid on a salt plate (NaCl or KBr) or using an ATR-FTIR spectrometer.

-

Predicted Absorptions:

-

3600-3200 cm⁻¹ (broad): Strong O-H stretching vibration from the alcohol group.

-

2980-2850 cm⁻¹ (strong): C-H stretching vibrations from the methyl and methylene groups, typical for alkanes.[8][13]

-

1470-1370 cm⁻¹ (medium): C-H bending vibrations.[8]

-

1150-1050 cm⁻¹ (strong, sharp): C-F stretching vibrations. This is a characteristic region for organofluorine compounds.

-

1050-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

Mass Spectrometry (MS)

-

Protocol: Use Electron Impact (EI) ionization for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Predicted Fragmentation:

-

Molecular Ion [M]⁺ (m/z = 124): May be weak or absent in EI-MS due to the instability of primary alcohols.

-

[M - H₂O]⁺ (m/z = 106): Loss of water is a common fragmentation pathway for alcohols.

-

[M - CH₃]⁺ (m/z = 109): Loss of a methyl group to form a stable tertiary carbocation is highly probable, similar to the fragmentation of neopentane which shows a strong peak for the tert-butyl cation.[14]

-

[C(CH₃)₂CH₂OH]⁺ (m/z = 73): Cleavage of the C2-C3 bond.

-

Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine is a cornerstone of modern drug design.[2] Fluorinated alcohols, in particular, serve as versatile intermediates and building blocks.[15][16]

-

Modulation of Physicochemical Properties: The gem-difluoro group in 3,3-Difluoro-2,2-dimethylpropan-1-ol can significantly alter the properties of a parent molecule. It generally increases lipophilicity, which can enhance membrane permeability and improve oral absorption of drugs.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the difluoro group adjacent to the neopentyl center can sterically and electronically shield the alcohol from glucuronidation or oxidation, thereby increasing the drug's half-life.[2][3]

-

Conformational Control and Binding: Fluorine atoms can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and selectivity.[3] The steric bulk of the neopentyl group can also serve as a conformational anchor, locking the molecule into a bioactive conformation.

Safety, Handling, and Storage

As with all fluorinated organic compounds, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, guidelines can be established based on related fluorinated alcohols.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[20]

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors. Use non-sparking tools, as many organic alcohols are flammable.[20]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17] Keep the container tightly sealed.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[19]

Conclusion

3,3-Difluoro-2,2-dimethylpropan-1-ol represents a sophisticated chemical building block with significant potential for drug discovery and materials science. Its unique combination of a sterically hindered neopentyl core and an electronically influential gem-difluoro group offers a powerful tool for fine-tuning molecular properties. Through logical synthetic strategies and predictable spectroscopic characteristics, this molecule can be effectively utilized by researchers to develop next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

-

3,3-Difluoro-2,2-dimethylpentane. PubChem, National Center for Biotechnology Information. [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

Al-Sanea, M. M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science. [Link]

-

Infrared spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link]

-

Safety data sheet: FLUOROALCOHOL N3. Daikin Chemicals. [Link]

-

Al-Sanea, M. M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Burchell-Reyes, K., et al. (2022). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Chemical Society Reviews. [Link]

-

Al-Badran, S. A., et al. (2021). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

-

Mass spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link]

-

Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Carl ROTH. [Link]

-

Wang, Y., et al. (2022). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction. Molecules. [Link]

-

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

1,3-Difluoro-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

1,3-Difluoro-2-propanol. Wikipedia. [Link]

-

C-13 nmr spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link]

-

Infrared spectrum of 2,3-dimethylpentane. Doc Brown's Chemistry. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,3-Difluoro-2,2-dimethylpropan-1-ol 97% | CAS: 2098097-57-3 | AChemBlock [achemblock.com]

- 7. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 8. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3,3-DIMETHYL-2-BUTANOL(464-07-3) IR Spectrum [chemicalbook.com]

- 10. 3-Chloro-2,2-dimethyl-1-propanol(13401-56-4) 1H NMR spectrum [chemicalbook.com]

- 11. 2,2-DIMETHYLPROPANE(463-82-1) 1H NMR spectrum [chemicalbook.com]

- 12. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. daikinchemicals.com [daikinchemicals.com]

- 19. carlroth.com [carlroth.com]

- 20. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to the Synthesis of Fluorinated Neopentyl Alcohol Analogs

Introduction: The Strategic Value of Fluorinated Neopentyl Alcohols

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][3] The neopentyl scaffold (2,2-dimethylpropyl) is a common structural motif that imparts steric bulk and conformational rigidity. When combined, the fluorinated neopentyl group offers a powerful tool for fine-tuning molecular properties.

However, the synthesis of fluorinated neopentyl alcohol analogs is far from trivial. The inherent steric hindrance of the quaternary center poses significant challenges to many standard fluorination protocols, often leading to low yields, side reactions, or complete lack of reactivity. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds, detailing the underlying chemical principles, field-proven experimental protocols, and critical analytical techniques.

Core Synthetic Strategies: Navigating the Challenges of Steric Hindrance

The approach to synthesizing fluorinated neopentyl alcohols is dictated by the desired location of the fluorine atom(s). The primary strategies involve either direct replacement of the hydroxyl group (deoxofluorination) or building the fluorinated scaffold through multi-step sequences.

Deoxofluorination of Neopentyl Alcohol: Direct Hydroxyl Group Displacement

Deoxofluorination is the most direct route to 1-fluoro-2,2-dimethylpropane. This transformation, however, is notoriously difficult for neopentyl alcohol due to the sterically congested primary alcohol, which is resistant to SN2 displacement. Reagents that proceed through an SN2 mechanism are often preferred to minimize rearrangement reactions common with carbocationic intermediates.

A variety of modern deoxofluorinating reagents have been developed to overcome the limitations of classical methods.[4] These reagents vary in reactivity, safety, and substrate scope.

Key Deoxofluorinating Reagents:

| Reagent | Common Name/Acronym | Key Advantages | Key Considerations |

| Diethylaminosulfur Trifluoride | DAST | Widely used, commercially available | Thermally unstable, can lead to elimination side products, not ideal for large-scale reactions.[5] |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST | Similar reactivity profile to DAST |

| Pyridinium Fluoride/Sulfuryl Fluoride | PyFluor | Inexpensive, thermally stable, minimizes elimination byproducts.[4] | Requires activation with a base |

| Perfluoro-1-butanesulfonyl fluoride/Tetrabutylammonium triphenyldifluorosilicate | PBSF/TBAT | Mild conditions, high yields, suppresses elimination.[4] | Multi-component system |

Causality in Reagent Selection: For sterically hindered primary alcohols like neopentyl alcohol, reagents such as PyFluor and the PBSF/TBAT system are often superior choices.[4] They operate under mild conditions and are less prone to inducing the elimination side reactions that can plague reactions with DAST. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

Experimental Protocol: Deoxofluorination of Neopentyl Alcohol using DAST

This protocol provides a general procedure for the deoxofluorination of a primary alcohol.[5] Caution: DAST is moisture-sensitive and can decompose violently upon heating. All operations should be conducted in a fume hood with appropriate personal protective equipment.

-

Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with neopentyl alcohol (1.0 eq.) dissolved in anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST, 1.2 eq.) is added dropwise to the stirred solution via the dropping funnel over 15-20 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with DCM.[5]

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-fluoro-2,2-dimethylpropane.

DOT Diagram: Deoxofluorination Mechanism with DAST

Caption: Mechanism of deoxofluorination of neopentyl alcohol with DAST.

Building Fluorinated Scaffolds: Multi-Step Syntheses

When direct deoxofluorination is not feasible or for accessing analogs with fluorine at other positions, multi-step synthetic routes are employed. A common strategy involves the ring-opening of a suitable cyclic precursor, such as an oxetane.

Ring-Opening of 3,3-Dimethyloxetane:

The ring-opening of oxetanes with a fluoride source can be an effective method for preparing γ-fluoroalcohols.[6][7] This approach offers regioselectivity, as the fluoride ion will typically attack the less sterically hindered carbon.

Experimental Protocol: Synthesis of 3-Fluoro-2,2-dimethyl-1-propanol via Oxetane Ring-Opening

This protocol is a representative procedure based on the ring-opening of oxetanes.

-

Setup: To a solution of 3,3-dimethyloxetane (1.0 eq.) in anhydrous THF in a pressure-resistant vial, add tetrabutylammonium fluoride (TBAF, 1.5 eq.).

-

Reaction: The vial is sealed and heated to 80-100 °C for 12-24 hours. The reaction should be monitored by GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 3-fluoro-2,2-dimethyl-1-propanol.

DOT Diagram: Synthetic Workflow for Fluorinated Neopentyl Alcohol Analogs

Caption: Decision workflow for synthesizing fluorinated neopentyl alcohol analogs.

Introduction of Trifluoromethyl Groups

The synthesis of neopentyl alcohol analogs bearing a trifluoromethyl (CF₃) group often requires starting from precursors that already contain the CF₃ moiety or can be readily converted to it. Nucleophilic trifluoromethylation of a suitable carbonyl compound is a common and effective strategy.[8][9]

For instance, the synthesis of 1,1,1-trifluoro-2,2-dimethyl-3-propanol would involve the reaction of a trifluoromethylating agent with pivalaldehyde (2,2-dimethylpropanal).

Key Trifluoromethylating Reagents:

-

Ruppert-Prakash Reagent (TMSCF₃): A widely used nucleophilic trifluoromethylating agent that requires a fluoride initiator.

-

Langlois Reagent (CF₃SO₂Na): An alternative source of the trifluoromethyl nucleophile.

Characterization and Analysis: Confirming Success

The unambiguous characterization of fluorinated neopentyl alcohol analogs is crucial. A combination of spectroscopic techniques is employed for this purpose.

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the incorporated fluorine atom(s).[10] The chemical shift, multiplicity (coupling to neighboring protons), and integration of the ¹⁹F signal provide definitive evidence of successful fluorination and the electronic environment of the fluorine atom.[11][12]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the carbon skeleton. The coupling between fluorine and adjacent protons (²JHF) or carbons (¹JCF, ²JCF) provides valuable structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Typical Spectroscopic Data for 1-Fluoro-2,2-dimethylpropane:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~4.2 | Doublet | ~47 (²JHF) |

| ¹⁹F | Varies (ref. standard) | Triplet | ~47 (²JFH) |

| ¹³C | ~85 (CH₂F) | Doublet | ~165 (¹JCF) |

Challenges and Future Outlook

The primary challenge in the synthesis of fluorinated neopentyl alcohol analogs remains the steric congestion of the neopentyl core. This often necessitates harsher reaction conditions, which can lead to undesired side reactions. Future research will likely focus on the development of more reactive and selective fluorinating reagents that can operate under milder conditions.

Furthermore, the development of catalytic methods for the late-stage C-H fluorination of neopentyl systems represents a significant opportunity.[13][14] Such methods would provide more direct and efficient access to a wider range of fluorinated analogs, avoiding the need for multi-step syntheses from pre-functionalized starting materials.

References

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

- Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 141-158.

- Pinto, A. C., et al. (2021). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. Molecules, 26(11), 3328.

- Wang, Q., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Chemistry – An Asian Journal, 14(17), 2876-2891.

- Inoue, M., et al. (2010). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical and Pharmaceutical Bulletin, 58(9), 1139-1157.

- Li, Y., et al. (2020). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. Asian Journal of Organic Chemistry, 9(8), 1136-1150.

-

Organic Syntheses. (n.d.). Neopentyl alcohol. Retrieved from [Link]

- Kriegelstein, M., et al. (2020). The Assignment of the Absolute Configuration of β-Chiral Primary Alcohols with Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(20), 12912–12921.

- L'Heureux, A., & Paquin, J. F. (2019). The Fluorination of C-H Bonds: Developments and Perspectives.

- Badet, B., et al. (2018). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ChemistryOpen, 7(9), 717-721.

- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in transition metal-mediated trifluoromethylation reactions.

- Gillaizeau, I., et al. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journal of Organic Chemistry, 16, 1938-1945.

- Matoušová, E., et al. (2021).

- House, G. L., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146.

- Jakes, K. E., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2894-2903.

- Liu, T., & Shen, Q. (2014). Recent Advances in C-H Fluorination. Chemical Society Reviews, 43(12), 4179-4195.

- Tang, P., & Ritter, T. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(16), 2741-2743.

- Burkart, M. D., et al. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8525-8534.

- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1399-1426.

- L'Heureux, A., & Paquin, J. F. (2019). The Fluorination of C−H Bonds: Developments and Perspectives.

- Paquin, J. F., et al. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.

- Chambers, R. D., & Powell, R. L. (2001). Process for the preparation of fluoro compounds from the corresponding amines (U.S. Patent No. 6,179,970 B1). U.S.

- Aroulanda, C., et al. (2019). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 144(22), 6654-6661.

- Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent. International Journal of Molecular Sciences, 12(2), 1044-1053.

- Kim, D. W., et al. (2000). Synthesis and Surface Properties of Fluorinated Polyurethanes. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2695-2702.

- Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 114(10), 5243-5283.

-

Organic Syntheses. (n.d.). Trifluoromethylation of 4-Bromo-androst-4-ene-3,17-dione. Retrieved from [Link]

- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11951.

- López-Valls, M., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183236.

- Nevsky, V., et al. (2023).

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

- Daugulis, O. (2017). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 13, 2239-2252.

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- Ameduri, B., & Fomin, S. (Eds.). (2015).

- Gouverneur, V., & Tredwell, M. (2015). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds.

- Fujiwara, Y., & Dixon, J. A. (2020). Ring-opening fluorination of bicyclic azaarenes.

- Bloom, S., et al. (2014). A Cooperative Allylic Fluorination: Combination of Nucleophilic and Electrophilic Fluorine Sources. ChemInform, 46(2).

-

Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (2016).

-

Organic Syntheses. (n.d.). Electrophilic Trifluoromethylthiolation of β-Keto Esters and Amides. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Significance of 3,3-Difluoro-2,2-dimethylpropan-1-ol

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Consequently, fluorinated building blocks, which are organic molecules containing one or more fluorine atoms, have become indispensable tools for researchers, enabling the precise tuning of a compound's pharmacological profile.[3] Among these, small aliphatic fluorinated alcohols serve as critical synthons for introducing novel fluorinated motifs into larger, more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a valuable, yet sparsely documented building block: 3,3-Difluoro-2,2-dimethylpropan-1-ol .

While a seminal "discovery" publication for this specific neopentyl alcohol analogue is not prominent in the scientific literature, its commercial availability from suppliers of fine chemicals underscores its utility and the existence of robust synthetic methodologies.[4][5] This guide, therefore, leverages established principles of organofluorine chemistry to present a logical and detailed synthetic pathway, offering researchers a scientifically sound protocol for its preparation.

Physicochemical and Spectroscopic Data Summary

A thorough characterization of 3,3-Difluoro-2,2-dimethylpropan-1-ol is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 2098097-57-3 | [4][5] |

| Molecular Formula | C₅H₁₀F₂O | [4][6] |

| Molecular Weight | 124.13 g/mol | [4][6] |

| IUPAC Name | 3,3-difluoro-2,2-dimethylpropan-1-ol | [4] |

| SMILES | OCC(C)(C)C(F)F | [4] |

| Storage Conditions | 2-8°C | [6] |

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol can be envisioned through a two-step sequence involving a Reformatsky-type reaction followed by a subsequent reduction of the resulting ester. This pathway is advantageous as it builds the carbon skeleton and introduces the desired functional groups in a controlled manner.

Caption: Proposed two-step synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 3,3-difluoro-2,2-dimethyl-3-hydroxypropanoate via Reformatsky-Type Reaction

The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7] The key to this reaction is the in-situ formation of an organozinc reagent, which is nucleophilic enough to attack the carbonyl carbon but generally does not react with the ester functionality.

Protocol:

-

Activation of Zinc: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.2 equivalents). The zinc can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Initiation: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 equivalent) and pivaldehyde (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy solution.

-

Addition: Once the reaction has initiated, add the remainder of the ethyl bromodifluoroacetate and pivaldehyde solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure ethyl 3,3-difluoro-2,2-dimethyl-3-hydroxypropanoate.

Part 2: Reduction of Ethyl 3,3-difluoro-2,2-dimethyl-3-hydroxypropanoate to 3,3-Difluoro-2,2-dimethylpropan-1-ol

The reduction of the ester to a primary alcohol is a standard transformation. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion.

Protocol:

-

Reducer Suspension: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve the ethyl 3,3-difluoro-2,2-dimethyl-3-hydroxypropanoate (1.0 equivalent) from Part 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts, making them easy to filter.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and the washings and concentrate under reduced pressure. The resulting crude product can be further purified by distillation or silica gel chromatography to afford the final product, 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Mechanistic Insights and Rationale

The choice of the Reformatsky reaction is predicated on its tolerance of the ester functional group while forming the crucial C-C bond. The subsequent reduction with a strong hydride donor like LiAlH₄ is a reliable method for the complete reduction of the ester to the desired primary alcohol.

Caption: Mechanistic overview of the proposed synthetic pathway.

Applications and Future Outlook

3,3-Difluoro-2,2-dimethylpropan-1-ol, with its neopentyl scaffold, introduces a sterically hindered gem-difluoroethyl group. This motif is of particular interest in drug design for several reasons:

-

Metabolic Blocking: The gem-dimethyl group adjacent to the alcohol can sterically shield it from metabolic oxidation. The additional fluorine atoms further deactivate the adjacent positions, potentially enhancing the metabolic stability of drug candidates incorporating this fragment.

-

Conformational Constraint: The bulky neopentyl group can lock in specific conformations when incorporated into a larger molecule, which can be advantageous for optimizing binding to a biological target.

-

Modulation of Physicochemical Properties: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and can modulate lipophilicity and hydrogen bonding capacity.

This building block is well-suited for incorporation into molecules through etherification of the primary alcohol or its conversion to other functional groups such as halides or amines. As the demand for novel fluorinated scaffolds continues to grow, the utility of 3,3-Difluoro-2,2-dimethylpropan-1-ol in agrochemical and pharmaceutical research is expected to increase.

References

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved January 26, 2026, from [Link]

-

Ni, C., Hu, M., & Hu, J. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13452. [Link]

-

Whitmore, F. C., & George, R. S. (1955). Neopentyl alcohol. Organic Syntheses, 3, 60. [Link]

- Zhang, Z., & Li, G. (2014). Synthetic method of neopentyl alcohol of high purity.

-

Wikipedia. (2023, December 27). Reformatsky reaction. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). TRIFLUOROMETHYLATION OF 4-BROMO-ANDROST-4-ENE-3,17-DIONE. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-2-methylpentane. Retrieved January 26, 2026, from [Link]

- BASF. (1979). Preparation of 1,3-diamino-2,2-dimethyl-propane.

-

National Center for Biotechnology Information. (2021). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. Molecules, 26(15), 4434. [Link]

-

Tevere, V. J., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 259-267. [Link]

-

Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366. [Link]

-

Eisenthal, R., et al. (1991). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Biochemical Pharmacology, 41(9), 1337-1344. [Link]

-

PubChem. (n.d.). 3,3-Difluoro-2,2-dimethylpentane. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-2,2-dimethylpropanal. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-2-pentanone. Retrieved January 26, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,3-Difluoro-2,2-dimethylpropan-1-ol | CAS#:2098097-57-3 | Chemsrc [chemsrc.com]

- 3. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3-Difluoro-2,2-dimethylpropan-1-ol 97% | CAS: 2098097-57-3 | AChemBlock [achemblock.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 3,3-Difluoro-2,2-dimethylpropan-1-ol: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive theoretical framework for the study of 3,3-Difluoro-2,2-dimethylpropan-1-ol, a neopentyl alcohol analogue, leveraging computational chemistry to elucidate its structural and electronic properties. While direct experimental literature on this specific molecule is nascent, this document outlines a robust, first-principles approach to its characterization, providing a blueprint for researchers in the field.

Core Computational Strategy: A Self-Validating Approach

To ensure the highest degree of scientific integrity, our theoretical investigation of 3,3-Difluoro-2,2-dimethylpropan-1-ol is built upon a foundation of Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.

The Causality behind Method Selection

The choice of computational method is paramount for obtaining reliable theoretical data. For fluorinated organic compounds, electron correlation effects can be significant. Therefore, we propose the use of a hybrid DFT functional, such as B3LYP or ωB97X-D, which incorporates a portion of exact Hartree-Fock exchange to improve the description of electronic structure. The inclusion of Grimme's D3 dispersion correction is also critical to accurately model non-covalent interactions, which may play a role in the conformational landscape of the molecule.

For the atomic orbital basis set, a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVDZ is recommended. The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons on the fluorine and oxygen atoms, while polarization functions (d,p) are necessary to accurately model the bonding environment.

A Self-Validating Computational Workflow

The following workflow is designed to be a self-validating system, where each step builds upon the previous one with clear criteria for success.

Caption: A self-validating computational workflow for the theoretical study of 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Conformational Landscape: Unveiling the Preferred Shapes

The biological activity of a molecule is intimately linked to its three-dimensional structure. A thorough conformational analysis is therefore the first step in understanding the behavior of 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Step-by-Step Protocol for Conformational Search

-

Initial Structure Generation: A 3D model of 3,3-Difluoro-2,2-dimethylpropan-1-ol is constructed using a molecular builder.

-

Dihedral Angle Scan: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles: C1-C2-C3-F and H-O-C1-C2. This initial scan can be performed at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently map the conformational space.

-

Identification of Minima: The minima on the potential energy surface are identified as candidate low-energy conformers.

-

Geometry Optimization: Each candidate conformer is then subjected to a full geometry optimization at a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)).

-

Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Anticipated Conformers and Intramolecular Interactions

Based on the structure of the analogous neopentyl alcohol, we can anticipate that the primary conformational flexibility will arise from the rotation around the C1-C2 and O-C1 bonds. The presence of the two fluorine atoms is expected to introduce significant electrostatic and steric interactions that will govern the relative stability of the conformers. Gauche and anti conformations with respect to the C-F and O-H bonds are likely to be the most stable.

Structural and Electronic Properties: A Deeper Look

Once the stable conformers have been identified, a wealth of information about their structural and electronic properties can be extracted from the computational results.

Key Structural Parameters

A comparison of the calculated bond lengths and angles of the lowest energy conformer with typical values for similar fluorinated alcohols can provide insights into the electronic effects of the fluorine atoms.

| Parameter | Anticipated Value (Å or °) |

| C-F Bond Length | ~1.35 |

| C-O Bond Length | ~1.43 |

| O-H Bond Length | ~0.96 |

| C-C-F Bond Angle | ~109.5 |

| F-C-F Bond Angle | ~109.5 |

| C-O-H Bond Angle | ~109.5 |

Electronic Properties and Their Implications

-

Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity, which is a key factor in its solubility and ability to engage in dipole-dipole interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as for understanding potential hydrogen bonding interactions.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map for 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Spectroscopic Fingerprints: Bridging Theory and Experiment

Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.

Step-by-Step Protocol for NMR Prediction:

-

Structure Optimization: Use the previously optimized geometries of the stable conformers.

-

GIAO Calculation: Perform a GIAO-DFT calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the absolute shielding tensors.

-

Chemical Shift Calculation: The calculated chemical shifts are obtained by subtracting the shielding tensor of the nucleus of interest from the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

| Nucleus | Anticipated Chemical Shift (ppm vs. TMS) |

| ¹H (OH) | 1.0 - 3.0 |

| ¹H (CH₂) | 3.5 - 4.0 |

| ¹H (CH₃) | 0.9 - 1.2 |

| ¹³C (CF₂) | 110 - 120 |

| ¹³C (C(CH₃)₂) | 35 - 45 |

| ¹³C (CH₂) | 65 - 75 |

| ¹³C (CH₃) | 20 - 30 |

| ¹⁹F | -80 to -120 (vs. CFCl₃) |

Infrared (IR) Spectroscopy

The vibrational frequencies and IR intensities can be obtained from the frequency calculations performed to confirm the nature of the stationary points.

Key Vibrational Modes:

-

O-H Stretch: A broad band is expected in the range of 3200-3600 cm⁻¹.

-

C-H Stretch: Sharp peaks are anticipated between 2850-3000 cm⁻¹.

-

C-F Stretch: Strong absorptions are expected in the region of 1000-1200 cm⁻¹.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of 3,3-Difluoro-2,2-dimethylpropan-1-ol. The proposed computational workflow, rooted in established quantum chemical methods, provides a robust pathway to elucidate the conformational, structural, electronic, and spectroscopic properties of this molecule. The insights gained from such a theoretical investigation are invaluable for drug development professionals, offering a rational basis for understanding the molecule's behavior and for designing future analogues with improved properties. The next logical step would be to synthesize this compound and validate the theoretical predictions through experimental spectroscopic analysis.

References

-

PubChem. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.

- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509.

-

IUPAC. (n.d.). Gold Book. International Union of Pure and Applied Chemistry. Retrieved from [Link]

- Corma, A., Iborra, S., & Velty, A. (2007). Chemical routes for the transformation of biomass into chemicals. Chemical reviews, 107(6), 2411-2502.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.

An In-Depth Technical Guide to the Spectral Analysis of 3,3-Difluoro-2,2-dimethylpropan-1-ol

Abstract

This guide provides a comprehensive technical overview of the predicted spectral characteristics of 3,3-Difluoro-2,2-dimethylpropan-1-ol (CAS No. 2098097-57-3). As a fluorinated organic compound, it holds significant interest for researchers in medicinal chemistry and materials science, where the introduction of fluorine can dramatically alter a molecule's properties. In the absence of publicly available experimental spectra, this document serves as an expert-level predictive analysis, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral data, explain the causality behind predicted signals, and provide standardized protocols for the eventual empirical verification of these predictions. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to structurally characterize novel fluorinated molecules.

Introduction: The Significance of Fluorinated Alcohols

3,3-Difluoro-2,2-dimethylpropan-1-ol is a neopentyl alcohol derivative featuring a geminal difluoro group. The strategic placement of fluorine atoms is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity. The unique electronic properties of the C-F bond necessitate a robust and nuanced approach to structural elucidation. Spectroscopic analysis is the gold standard for confirming the identity, purity, and structure of such novel compounds. This guide will deconstruct the predicted spectral data, providing a roadmap for the analysis of this and similar fluorinated structures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. For 3,3-Difluoro-2,2-dimethylpropan-1-ol, we anticipate four distinct proton environments. The interpretation hinges on understanding inductive effects and through-bond scalar coupling, particularly to fluorine.

Causality of Predicted ¹H NMR Signals

The structure of 3,3-Difluoro-2,2-dimethylpropan-1-ol suggests the following proton signals:

-

-OH (Alcohol Proton): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift is highly variable and concentration-dependent, typically ranging from 1.5 to 4.0 ppm [1]. The exchange with residual water or other hydroxyl groups often leads to the loss of coupling information.

-

-CH₂- (Methylene Protons): These two protons are adjacent to the quaternary carbon and the hydroxyl group. Their chemical shift will be influenced by the electronegative oxygen, placing them around 3.5 - 3.7 ppm . They are not expected to show coupling to other protons but will exhibit a three-bond coupling to the two fluorine atoms (³JHF). This will split the signal into a triplet . The typical range for ³JHF coupling is 2-15 Hz[2][3].

-

-CH₃ (Methyl Protons): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon, so they will not be split by neighboring protons. However, they will experience a four-bond coupling to the fluorine atoms (⁴JHF), which is typically small (around 5 Hz) and may or may not be resolved, potentially leading to a broadened singlet or a sharp triplet[2][3]. Their chemical shift is predicted to be in the aliphatic region, around 1.0 - 1.2 ppm .

-

-CHF₂ (Methine Proton): This proton is directly attached to the carbon bearing two fluorine atoms. The powerful deshielding effect of the two fluorine atoms will shift this signal significantly downfield, likely in the range of 5.8 - 6.2 ppm . This proton will be split by the two equivalent fluorine atoms (²JHF), resulting in a triplet . Geminal H-F coupling (²JHF) is typically large, in the range of 40-60 Hz[2][3][4].

Data Presentation: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH F₂ | 5.8 - 6.2 | Triplet (t) | ²JHF = 40-60 | 1H |

| -CH₂ OH | 3.5 - 3.7 | Triplet (t) | ³JHF = 2-15 | 2H |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | N/A | 1H |

| -C(CH₃ )₂ | 1.0 - 1.2 | Singlet (s) or Triplet (t) | ⁴JHF ≈ 5 (may not be resolved) | 6H |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning: Tune the probe for the ¹H frequency to maximize sensitivity[5].

-

Acquisition Parameters: For a routine semi-quantitative spectrum, use a 45° pulse width, an acquisition time of 4 seconds, and no relaxation delay. Acquire 8 to 16 scans to achieve a good signal-to-noise ratio[6].

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.

Visualization: Molecular Structure and Proton Environments

Caption: Predicted ¹H NMR environments for 3,3-Difluoro-2,2-dimethylpropan-1-ol.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine coupling, which can be observed over one to four bonds.

Causality of Predicted ¹³C NMR Signals

For 3,3-Difluoro-2,2-dimethylpropan-1-ol, we predict four distinct carbon signals in a standard proton-decoupled spectrum. The coupling to fluorine will remain, providing valuable structural confirmation.

-

-CHF₂: This carbon is directly bonded to two fluorine atoms, which will cause a massive downfield shift and a very large one-bond C-F coupling (¹JCF). The signal is expected to appear as a triplet (due to coupling to two equivalent ¹⁹F nuclei) in the range of 115-125 ppm . ¹JCF values for sp³ carbons are typically very large, on the order of 160-280 Hz[4][7].

-

-C(CH₃)₂- (Quaternary Carbon): This carbon is deshielded by the adjacent difluoromethyl group and the two methyl groups. It will exhibit a two-bond coupling to the fluorine atoms (²JCF), splitting the signal into a triplet . ²JCF couplings are typically in the range of 20-50 Hz[2][3]. The chemical shift is predicted to be around 40-50 ppm .

-

-CH₂OH: This carbon is attached to the electronegative oxygen, shifting it to approximately 65-75 ppm . It will experience a three-bond coupling to the fluorine atoms (³JCF), which is smaller, typically around 5 Hz[2][3]. This will likely result in a triplet or a broadened singlet.

-

-C(CH₃)₂: The two methyl carbons are equivalent. They are relatively shielded and will appear upfield, around 20-25 ppm . They will show a small four-bond coupling to the fluorine atoms (⁴JCF), which may not be resolved.

Data Presentation: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -C HF₂ | 115 - 125 | Triplet (t) | ¹JCF = 160-280 |

| -C H₂OH | 65 - 75 | Triplet (t) | ³JCF ≈ 5 |

| -C (CH₃)₂- | 40 - 50 | Triplet (t) | ²JCF = 20-50 |

| -C(C H₃)₂ | 20 - 25 | Singlet (s) or Triplet (t) | ⁴JCF < 5 (may not be resolved) |

Experimental Protocol: ¹³C NMR Acquisition

The low natural abundance of ¹³C (1.1%) necessitates different acquisition parameters compared to ¹H NMR[4].

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

Instrument Setup: Follow the same locking, shimming, and tuning (for the ¹³C frequency) procedures as for ¹H NMR.

-

Acquisition Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). A 30° pulse width, an acquisition time of ~2-4 seconds, and a short relaxation delay (1-2 seconds) are recommended for routine spectra[6]. A significantly larger number of scans (e.g., 256 to 1024 or more) is required to obtain an adequate signal-to-noise ratio.

-

Expert Insight (Double Decoupling): For complex spectra, a simultaneous proton and fluorine decoupled experiment (¹³C{¹H,¹⁹F}) can be invaluable. This requires a spectrometer with the appropriate hardware but simplifies the spectrum to four sharp singlets, confirming the number of unique carbon environments[7].

-

Processing: Apply Fourier transformation with an exponential line broadening of 0.3-1.0 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The spectrum of 3,3-Difluoro-2,2-dimethylpropan-1-ol will be dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.

Causality of Predicted IR Absorptions

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the stretching vibration of a hydrogen-bonded alcohol.

-

C-H Stretch: Absorptions corresponding to sp³ C-H stretching will appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .

-

C-F Stretch: The C-F stretching vibrations are a key diagnostic feature. These bonds produce very strong and characteristic absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹ . Given the presence of a CHF₂ group, one would expect strong, complex absorptions in this region[8].

-

C-O Stretch: The C-O stretching vibration of a primary alcohol will produce a strong absorption band in the 1000-1075 cm⁻¹ region.

Data Presentation: Predicted IR Absorptions

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Fluoroalkane | C-F Stretch | 1000 - 1400 | Strong, Complex |

| Primary Alcohol | C-O Stretch | 1000 - 1075 | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (like isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface[9].

-

Pressure Application: If the sample is solid, use the built-in press to ensure good contact between the sample and the crystal[9].

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization: Experimental Workflow

Caption: Standard workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,3-Difluoro-2,2-dimethylpropan-1-ol, we will consider Electron Ionization (EI), a common "hard" ionization technique that induces fragmentation.

Causality of Predicted Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₅H₁₀F₂O is 124.13 g/mol . In EI-MS, the molecular ion peak [M]⁺ at m/z = 124 may be observed, but it is often weak or absent for alcohols due to rapid fragmentation[10].

-

Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols[10][11]. Cleavage of the C-C bond alpha to the oxygen is highly favorable.

-

Loss of the difluoromethyl group (•CHF₂): Cleavage between C2 and C3 would result in the loss of a •CHF₂ radical (mass 51) and the formation of a resonance-stabilized cation at m/z = 73 ([C(CH₃)₂CH₂OH]⁺). This is predicted to be a significant peak.

-